(E)-2-acetamido-3-(3,4-diacetyloxyphenyl)prop-2-enoic acid
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Overview
Description
(E)-2-acetamido-3-(3,4-diacetyloxyphenyl)prop-2-enoic acid is an organic compound characterized by its unique structure, which includes an acetamido group, a diacetyloxyphenyl group, and a prop-2-enoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-acetamido-3-(3,4-diacetyloxyphenyl)prop-2-enoic acid typically involves the following steps:
Formation of the Acetamido Group: This can be achieved by reacting an appropriate amine with acetic anhydride under mild conditions.
Introduction of the Diacetyloxyphenyl Group: This step involves the acetylation of a phenol derivative using acetic anhydride in the presence of a catalyst such as sulfuric acid.
Formation of the Prop-2-enoic Acid Moiety: This can be accomplished through a Knoevenagel condensation reaction between an aldehyde and malonic acid in the presence of a base such as piperidine.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. Common industrial methods include:
Batch Reactors: Where the reactants are combined in a single vessel and allowed to react over a specified period.
Continuous Flow Reactors: Where reactants are continuously fed into the reactor and products are continuously removed, allowing for more efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
(E)-2-acetamido-3-(3,4-diacetyloxyphenyl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as hydroxide ions or amines replace functional groups on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Hydroxide ions in aqueous solution or amines in organic solvents.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
(E)-2-acetamido-3-(3,4-diacetyloxyphenyl)prop-2-enoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-2-acetamido-3-(3,4-diacetyloxyphenyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibiting Enzymes: Binding to the active sites of enzymes and preventing their normal function.
Modulating Receptors: Interacting with cellular receptors and altering signal transduction pathways.
Altering Gene Expression: Affecting the transcription and translation of specific genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-dimethoxyphenyl)prop-2-enoic acid: Shares a similar structural framework but differs in the substitution pattern on the aromatic ring.
Cinnamic Acid Derivatives: Compounds with a similar prop-2-enoic acid moiety but different substituents on the aromatic ring.
Uniqueness
(E)-2-acetamido-3-(3,4-diacetyloxyphenyl)prop-2-enoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its acetamido and diacetyloxyphenyl groups contribute to its potential therapeutic applications and reactivity in various chemical reactions.
Properties
Molecular Formula |
C15H15NO7 |
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Molecular Weight |
321.28 g/mol |
IUPAC Name |
(E)-2-acetamido-3-(3,4-diacetyloxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C15H15NO7/c1-8(17)16-12(15(20)21)6-11-4-5-13(22-9(2)18)14(7-11)23-10(3)19/h4-7H,1-3H3,(H,16,17)(H,20,21)/b12-6+ |
InChI Key |
AAJVHBSGWUAGPJ-WUXMJOGZSA-N |
Isomeric SMILES |
CC(=O)N/C(=C/C1=CC(=C(C=C1)OC(=O)C)OC(=O)C)/C(=O)O |
Canonical SMILES |
CC(=O)NC(=CC1=CC(=C(C=C1)OC(=O)C)OC(=O)C)C(=O)O |
Origin of Product |
United States |
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